Cy7 DiC18
Cy7 DiC18
DiR''; DiIC18(7) is a lipophilic, near-infrared fluorescent cyanine dye. It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes. The dye is useful for labeling cytoplasmic membrane. The two long 18-carbon chains insert into the cell membrane, resulting in specific and stable cell staining with no or minimal dye transfer between cells.
Brand Name:
Vulcanchem
CAS No.:
100068-60-8
VCID:
VC0149341
InChI:
InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1
SMILES:
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]
Molecular Formula:
C63H101IN2
Molecular Weight:
1013.41
Cy7 DiC18
CAS No.: 100068-60-8
Cat. No.: VC0149341
Molecular Formula: C63H101IN2
Molecular Weight: 1013.41
* For research use only. Not for human or veterinary use.
Specification
| Description | DiR''; DiIC18(7) is a lipophilic, near-infrared fluorescent cyanine dye. It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes. The dye is useful for labeling cytoplasmic membrane. The two long 18-carbon chains insert into the cell membrane, resulting in specific and stable cell staining with no or minimal dye transfer between cells. |
|---|---|
| CAS No. | 100068-60-8 |
| Molecular Formula | C63H101IN2 |
| Molecular Weight | 1013.41 |
| IUPAC Name | 2-[7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |
| Standard InChI | InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |
| SMILES | CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
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